molecular formula C20H25N5O2 B14098543 8-(4-butylphenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-(4-butylphenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14098543
M. Wt: 367.4 g/mol
InChI Key: PWHZCSAFSLKRND-UHFFFAOYSA-N
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Description

8-(4-butylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-butylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazolidine ring and the subsequent attachment of the butylphenyl and ethyl groups. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(4-butylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated products .

Scientific Research Applications

8-(4-butylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(4-butylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibit phosphodiesterases (PDEs) 4B/7A, leading to its analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-butylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to act as a TRPA1 antagonist and PDE4/7 inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

6-(4-butylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H25N5O2/c1-4-6-7-14-8-10-15(11-9-14)24-12-13-25-16-17(21-19(24)25)22(3)20(27)23(5-2)18(16)26/h8-11H,4-7,12-13H2,1-3H3

InChI Key

PWHZCSAFSLKRND-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC

Origin of Product

United States

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